molecular formula C22H14Cl2N2OS B2902148 N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 321429-84-9

N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2902148
CAS RN: 321429-84-9
M. Wt: 425.33
InChI Key: IWBBHXOWQVNGDM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, commonly known as DTTB, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. DTTB is a member of the thiazole benzamide class of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

DTTB has been widely used in scientific research due to its diverse biological activities. In particular, DTTB has been shown to inhibit the activity of several key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This makes DTTB a potential candidate for the development of new anti-inflammatory drugs. Additionally, DTTB has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, DTTB has been shown to inhibit the replication of several viruses, including HIV and HCV, making it a potential candidate for the development of new anti-viral drugs.

Mechanism of Action

The exact mechanism of action of DTTB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, DTTB has been shown to inhibit the activity of COX-2 and 5-LOX, which are key enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, DTTB has been shown to inhibit the activity of several signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways. Finally, DTTB has been shown to inhibit the replication of several viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects
DTTB has been shown to exhibit a wide range of biochemical and physiological effects. In particular, DTTB has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of several inflammatory diseases. Additionally, DTTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Finally, DTTB has been shown to inhibit the replication of several viruses, leading to a reduction in viral load and disease progression.

Advantages and Limitations for Lab Experiments

DTTB has several advantages for use in lab experiments. For example, DTTB is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities, making it a useful tool for studying inflammation, cancer, and viral replication. Additionally, DTTB has been shown to be relatively stable and can be stored for long periods of time without significant degradation.
However, DTTB also has several limitations for use in lab experiments. For example, DTTB can be difficult to dissolve in some solvents, which can limit its use in certain assays. Additionally, DTTB can exhibit some toxicity at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the study of DTTB. For example, further research is needed to fully understand the mechanism of action of DTTB and its effects on key signaling pathways involved in inflammation, cancer, and viral replication. Additionally, further research is needed to optimize the synthesis method of DTTB and improve its yield. Finally, further research is needed to explore the potential of DTTB as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.

Synthesis Methods

DTTB can be synthesized through a multi-step process involving the reaction of 3,4-dichloronitrobenzene with 4-phenylthiocarbamoyl-2-aminothiazole followed by reduction and cyclization. The yield of DTTB can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBBHXOWQVNGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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